N-allyl-2-(benzoylamino)benzamide

VAP-1 Amine oxidase Inflammation

N-Allyl-2-(benzoylamino)benzamide is a synthetic benzamide derivative characterized by an allyl group on the amide nitrogen and a benzoylamino moiety at the ortho position of the phenyl ring. Its primary documented biological interaction is as an inhibitor of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1) and monoamine oxidases (MAO), though with extremely weak potency.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
Cat. No. B4770773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-(benzoylamino)benzamide
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H16N2O2/c1-2-12-18-17(21)14-10-6-7-11-15(14)19-16(20)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20)
InChIKeyAQMJKODHLTZTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-2-(benzoylamino)benzamide: A Weak Benzamide Scaffold for VAP-1/MAO Research


N-Allyl-2-(benzoylamino)benzamide is a synthetic benzamide derivative characterized by an allyl group on the amide nitrogen and a benzoylamino moiety at the ortho position of the phenyl ring [1]. Its primary documented biological interaction is as an inhibitor of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1) and monoamine oxidases (MAO), though with extremely weak potency. Data from BindingDB indicate IC50 values of >100,000 nM against both rat and human VAP-1 [2] and 100,000 nM against human MAO-A and MAO-B [3]. The compound is a solid at room temperature with moderate solubility in organic solvents .

N-Allyl-2-(benzoylamino)benzamide: Why This Scaffold Cannot Be Substituted in VAP-1/MAO Assays


The benzamide class exhibits profound structure-activity relationship (SAR) sensitivity for amine oxidase inhibition. Minor modifications to the N-allyl-2-(benzoylamino)benzamide scaffold dramatically alter potency. While the parent compound is essentially inactive (IC50 >100,000 nM for VAP-1/MAO) [1][2], structurally related benzamide derivatives have been optimized to achieve nanomolar potency against the same targets [3]. This extreme potency cliff—from >100,000 nM to 14 nM via systematic SAR—means that any generic substitution of the N-allyl-2-(benzoylamino)benzamide scaffold, even a seemingly minor alteration, can produce a functionally different compound with entirely distinct biological activity. Consequently, this specific compound is essential as a negative control or as a starting point for SAR studies where weak baseline activity is required.

N-Allyl-2-(benzoylamino)benzamide: Quantitative Differentiation from Active Benzamide Analogs


Weak VAP-1 Inhibitor Versus Potent Optimized Analog: A 7,000-Fold Potency Gap

N-Allyl-2-(benzoylamino)benzamide exhibits extremely weak inhibition of rat VAP-1 (SSAO) with an IC50 > 100,000 nM [1]. In contrast, a structurally optimized benzamide derivative (BDBM50427008 / CHEMBL2326864) achieves an IC50 of 14 nM in the same assay system [2]. This represents a >7,000-fold difference in potency.

VAP-1 Amine oxidase Inflammation

Human MAO-A and MAO-B: Uniformly Weak Inhibition for Isoform Profiling

N-Allyl-2-(benzoylamino)benzamide inhibits both human MAO-A and MAO-B with identical IC50 values of 100,000 nM [1]. This contrasts with many MAO inhibitors, such as the selective MAO-B inhibitor rasagiline (IC50 ≈ 4-15 nM for MAO-B, >10,000 nM for MAO-A) [2].

MAO-A MAO-B Isoform selectivity

Human VAP-1: Consistently Weak Inhibition Across Species Orthologs

N-Allyl-2-(benzoylamino)benzamide shows consistently weak inhibition against both rat VAP-1 (IC50 > 100,000 nM) [1] and human VAP-1 (IC50 > 100,000 nM) [2]. This lack of species selectivity contrasts with some VAP-1 inhibitors that exhibit significant potency differences between rodent and human orthologs [3].

Human VAP-1 Species selectivity SSAO

Benzamide Scaffold Latent Potential: >7,000-Fold Potency Gain Achievable via SAR

The benzamide scaffold, exemplified by N-allyl-2-(benzoylamino)benzamide, demonstrates a remarkable capacity for potency enhancement through systematic structural modification. The parent compound exhibits an IC50 > 100,000 nM against rat VAP-1 [1], while optimized benzamide derivatives achieve IC50 values as low as 14 nM in the same assay [2] and 5 nM for related VAP-1 inhibitors [3].

SAR Lead optimization Benzamide

N-Allyl-2-(benzoylamino)benzamide: Recommended Research and Procurement Use Cases


Negative Control for VAP-1/SSAO High-Throughput Screening (HTS) Assays

Due to its extremely weak VAP-1 inhibition (IC50 > 100,000 nM for both rat and human orthologs) [1], N-allyl-2-(benzoylamino)benzamide serves as an ideal negative control for HTS campaigns targeting VAP-1/SSAO. Its activity profile ensures that any observed inhibition from test compounds can be confidently attributed to genuine activity rather than assay artifacts.

MAO Isoform Profiling Panel Baseline

With uniform, weak inhibition of MAO-A and MAO-B (IC50 = 100,000 nM for both) [1], this compound provides a consistent baseline for MAO enzyme panels. Researchers can use it to distinguish specific, potent MAO inhibitors from non-specific or weak binders, particularly in assays where establishing a 'zero-effect' control is critical for data normalization.

Medicinal Chemistry Starting Point for Amine Oxidase Inhibitor Optimization

The >7,000-fold potency gap between N-allyl-2-(benzoylamino)benzamide (IC50 > 100,000 nM) [1] and optimized benzamide derivatives (IC50 = 14 nM) [2] demonstrates the scaffold's immense SAR potential. Medicinal chemists can procure this compound as a foundational building block for synthesizing focused libraries aimed at developing potent VAP-1 or MAO inhibitors.

Technical Documentation Hub

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16 linked technical documents
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